molecular formula C7H4BrFN2 B1501919 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190320-95-6

3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1501919
CAS No.: 1190320-95-6
M. Wt: 215.02 g/mol
InChI Key: OXRAMKHOGBHRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190320-95-6) is a high-purity, multi-functionalized heterocyclic compound designed for advanced research and development. With a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol, this scaffold serves as a privileged structural motif in medicinal chemistry due to its similarity to bioactive indole and azaindole derivatives . Its core structure is part of a family of bicyclic rings known as pyrrolopyridines, which are found in various natural alkaloids and have demonstrated a wide spectrum of pharmacological properties in scientific literature . The strategic placement of bromine and fluorine substituents on the fused ring system makes this compound an exceptionally versatile synthetic intermediate . The bromine atom at the 3-position is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to diversify the structure efficiently . The fluorine atom at the 7-position can enhance lipophilicity and influence binding affinity to biological targets, and can also serve as a leaving group or be modified through nucleophilic aromatic substitution . This reactivity profile enables the rapid synthesis of complex compound libraries for biological screening. In scientific research, derivatives based on the pyrrolo[2,3-c]pyridine scaffold have been investigated for their potential as pharmaceutical agents, particularly in oncology . The structural features of this compound make it a valuable building block for the discovery and development of new therapeutic agents. This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRAMKHOGBHRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696603
Record name 3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-95-6
Record name 3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The synthesis often begins with a pyrrolo[2,3-c]pyridine scaffold or a closely related intermediate. The choice of starting material depends on the availability and the ease of introducing halogen substituents.

Halogenation Steps

  • Bromination: Selective bromination at the 3-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. The reaction conditions are optimized to avoid polybromination or substitution at undesired positions.

  • Fluorination: Introduction of fluorine at the 7-position is more challenging due to the reactivity and selectivity requirements. Electrophilic fluorination reagents or nucleophilic fluorination via halogen exchange reactions (e.g., from chloro or bromo precursors) can be employed. Fluorination reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST) may be used depending on the substrate and reaction conditions.

Multi-step Synthesis Example

A representative synthetic sequence might involve:

  • Construction of the pyrrolo[2,3-c]pyridine core via cyclization of suitably substituted precursors.
  • Selective bromination at the 3-position.
  • Subsequent fluorination at the 7-position or vice versa, depending on the stability and reactivity of intermediates.

Optimization of reaction conditions—temperature, solvent, reaction time, and reagent stoichiometry—is critical to maximize yield and purity.

Research Findings and Optimization Data

While detailed experimental data specific to 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine are limited in publicly accessible literature, related compounds and analogs provide insights into effective preparation strategies.

Table 1: Comparison of Halogenation Methods for Pyrrolo[2,3-c]pyridine Derivatives

Step Method Reagents Conditions Yield (%) Notes
Bromination Electrophilic bromination N-Bromosuccinimide (NBS) Room temp, inert gas 70-85 Selective for 3-position
Fluorination Electrophilic fluorination Selectfluor 0-25°C, acetonitrile 60-75 Requires careful control
Fluorination Halogen exchange (F for Cl) KF, phase transfer catalyst Elevated temp (80°C) 50-65 Nucleophilic substitution

Data adapted from related pyrrolo-pyridine halogenation studies

Notes on Optimization

  • The order of halogenation steps can affect the overall yield; bromination prior to fluorination is often preferred to avoid deactivation of the aromatic system.
  • Use of protecting groups may be necessary if other reactive sites are present.
  • Purification typically involves chromatographic techniques to separate regioisomers and unreacted starting materials.

Alternative Synthetic Approaches

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling methods (e.g., Suzuki or Stille coupling) can be employed to install halogenated substituents or to construct the pyrrolo[2,3-c]pyridine core with desired substituents pre-installed.
  • Directed Metalation: Lithiation or other directed metalation strategies can facilitate regioselective functionalization before halogen introduction.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Electrophilic Halogenation NBS (Br), Selectfluor (F) Straightforward, high selectivity Sensitive to reaction conditions
Halogen Exchange KF with catalysts Access to fluorinated derivatives Moderate yields, harsh conditions
Cross-Coupling Strategies Pd-catalysts, organoboron/organostannane reagents Versatile, allows complex substitution Requires expensive catalysts
Directed Metalation Organolithium reagents High regioselectivity Sensitive to moisture, air

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 undergoes nucleophilic substitution due to the electron-deficient nature of the pyrrolo[2,3-c]pyridine ring system. Fluorine at position 7 further activates the ring via electron-withdrawing effects, facilitating displacement of bromine under mild conditions.

Key Reactions:

  • Amination: Reaction with primary or secondary amines (e.g., benzylamine, morpholine) in the presence of a palladium catalyst yields 3-amino derivatives .

  • Alkoxylation: Treatment with alkoxides (e.g., sodium methoxide) replaces bromine with methoxy or ethoxy groups .

Example:
Reaction with benzylamine under Pd(OAc)₂ catalysis produces 3-benzylamino-7-fluoro-1H-pyrrolo[2,3-c]pyridine, a precursor for kinase inhibitors .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the core structure.

Suzuki-Miyaura Coupling

Reaction with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis generates biaryl derivatives .

ReagentProductYieldConditions
Phenylboronic acid3-Phenyl-7-fluoro-1H-pyrrolo[2,3-c]pyridine78%Pd(PPh₃)₄, K₂CO₃, DMF, 80°C

Buchwald-Hartwig Amination

Coupling with aryl halides introduces nitrogen-containing substituents. For example, reaction with 4-bromoaniline yields 3-(4-aminophenyl)-7-fluoro-1H-pyrrolo[2,3-c]pyridine .

Functionalization via Directed Metalation

The fluorine atom directs regioselective metalation at position 4, enabling further functionalization.

Procedure:

  • Deprotonation with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate.

  • Quenching with electrophiles (e.g., DMF, CO₂) introduces formyl or carboxyl groups .

Example:
Reaction with DMF produces 4-formyl-3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine, a key intermediate for anticancer agents .

Halogen Exchange Reactions

Bromine at position 3 can be replaced with other halogens under specific conditions.

ReagentProductConditions
CuI, KI3-Iodo-7-fluoro-1H-pyrrolo[2,3-c]pyridineDMF, 120°C

Stability Under Oxidative/Reductive Conditions

  • Oxidation: The pyrrole ring resists oxidation, but the pyridine moiety can form N-oxide derivatives with mCPBA .

  • Reduction: Hydrogenation over Pd/C selectively reduces the pyridine ring to a piperidine derivative without affecting bromine or fluorine .

Comparative Reactivity of Halogen Substituents

PositionHalogenReactivityPrimary Reactions
3BrHighSNAr, Cross-coupling
7FLowDirecting group for metalation

Scientific Research Applications

Medicinal Chemistry

3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine has shown promise as a scaffold for developing therapeutics targeting various diseases, particularly cancer and neurological disorders.

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated its efficacy against fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis. The IC50 values for related compounds targeting FGFRs range from 7 nM to 712 nM, suggesting strong potential for therapeutic development .
  • Neurological Disorders : Compounds related to this structure have been explored for their neuroprotective effects. Their ability to modulate neurotransmitter systems may offer new avenues for treating conditions like Alzheimer's disease .

Enzyme Inhibition

The compound exhibits significant enzyme inhibition properties, making it a candidate for developing drugs that target specific pathways in cellular signaling.

  • Kinase Inhibition : It has been identified as an inhibitor of various kinases, which play vital roles in cell signaling and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Synthesis of Novel Materials

Beyond medicinal applications, this compound serves as a valuable building block in materials science.

  • Organic Electronics : Its unique electronic properties make it suitable for developing organic semiconductors and photovoltaic materials. The incorporation of halogens like bromine and fluorine enhances the stability and performance of these materials .

Case Study 1: Anticancer Activity

A study focusing on the inhibition of FGFRs by pyrrolo derivatives revealed that compounds similar to this compound exhibited significant anticancer properties. The study highlighted the structure-activity relationship (SAR) indicating that modifications at specific positions could enhance potency against different cancer cell lines .

Case Study 2: Neurological Applications

Another investigation assessed the neuroprotective effects of pyrrolo derivatives in animal models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby suggesting their potential use in therapeutic strategies .

Mechanism of Action

The mechanism by which 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
This compound C₇H₄BrFN₂ 215.02 Br (3), F (7) Kinase inhibition, MDR modulation
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrFN₂ 215.02 Br (3), F (5) Intermediate in organic synthesis
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine C₇H₄BrClN₂ 231.48 Br (5), Cl (7) Antiviral agents (e.g., BMS-626529)
3-Bromo-1H-pyrrolo[2,3-c]pyridine C₇H₅BrN₂ 197.03 Br (3) Precursor for functionalized derivatives

Key Observations :

  • Halogen Effects : Substitution with fluorine (vs. chlorine) reduces molecular weight and may enhance metabolic stability due to fluorine’s electronegativity and small size .
  • Positional Isomerism : The [2,3-c] vs. [2,3-b] ring junction alters electronic distribution. For example, this compound’s fused ring system may exhibit distinct π-π stacking interactions compared to [2,3-b] isomers .

Comparison of Challenges :

  • The 7-fluoro substituent in this compound may require regioselective fluorination, which is more complex than chlorination due to fluorine’s reactivity .
  • [2,3-b] isomers (e.g., 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine) are synthesized via nitro reduction and acylations, as described in .

Biological Activity

3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4BrFN2_2, with a molecular weight of approximately 215.02 g/mol. The compound features a unique bicyclic structure that incorporates both pyrrole and pyridine rings, contributing to its chemical reactivity and biological activity .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit certain kinases involved in cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Receptor Modulation : Its structural features allow it to interact with receptors that are crucial in mediating cellular responses to external stimuli.

Case Studies

  • Antitumor Activity : In vitro studies have shown that derivatives of pyrrolo[2,3-c]pyridine exhibit moderate cytotoxicity against cancer cell lines while maintaining low toxicity towards noncancerous cells. This selectivity is essential for developing effective cancer therapies .
  • Antimicrobial Testing : Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. Results indicated promising antimicrobial activity, warranting further investigation into this compound's potential .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey DifferencesBiological Activity
3-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridineC7_7H4_4BrFN2_2Different fluorine positionPotentially different reactivity
3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridineC7_7H4_4BrClN2_2Chlorine instead of fluorineMay exhibit different biological activities
3-Bromo-7-fluoro-1-isopropyl-1H-pyrrolo[3,2-c]pyridineC10_{10}H10_{10}BrFN2_2Additional isopropyl groupAffects sterics and solubility

Q & A

Basic: What are the common synthetic routes and characterization techniques for 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine?

Answer:
Synthesis typically involves halogenation and fluorination steps. A representative route includes:

  • Step 1 : Bromination of the pyrrolo[2,3-c]pyridine core using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 50°C) to introduce bromine at the 3-position .
  • Step 2 : Fluorination at the 7-position using Selectfluor® in acetonitrile/ethanol at 70°C, followed by purification via column chromatography (DCM/ethyl acetate gradient) .
    Characterization :
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. For example, ¹⁹F-NMR can detect fluorination at δ -172 ppm .
  • HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (e.g., [M+H]+ calculated for C₇H₅BrFN₂: 230.96) .

Basic: How can researchers optimize reaction conditions for introducing bromine and fluorine substituents in pyrrolo[2,3-c]pyridine systems?

Answer:

  • Bromination : Use anhydrous conditions with NBS and catalytic H₂SO₄ to minimize side reactions. Temperature control (40–60°C) prevents over-bromination .
  • Fluorination : Selectfluor® in polar aprotic solvents (e.g., acetonitrile) at 70°C ensures regioselectivity. Ethanol co-solvents improve solubility .
  • Workup : Neutralize acidic byproducts with NaHCO₃, followed by silica gel chromatography to isolate the product .

Advanced: What strategies address regioselectivity challenges during derivatization of this compound?

Answer:

  • Protecting Groups : Protect the NH group (e.g., with Boc) to prevent undesired side reactions during coupling steps .
  • Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to guide lithiation or palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to specific positions .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

Advanced: How can structure-activity relationships (SAR) be analyzed for proton pump inhibition using this compound derivatives?

Answer:

  • Substituent Screening : Synthesize analogs with varying substituents (e.g., Cl, CH₃, CF₃) at positions 3 and 6. Test inhibitory activity against H⁺/K⁺-ATPase .

  • Biological Assays : Use gastric cell models (e.g., parietal cells) to measure IC₅₀ values. Compare with control compounds (e.g., omeprazole) .

  • Key SAR Findings :

    Substituent PositionActivity Trend
    3-BromoEnhances binding to ATPase
    7-FluoroImproves metabolic stability
    NH groupCritical for reversible inhibition

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

  • Standardized Assays : Re-evaluate compounds using uniform protocols (e.g., pH-stat titration for proton pump activity) to minimize variability .
  • Meta-Analysis : Compare substituent effects across studies. For example, 3-bromo analogs may show conflicting activities due to differences in assay cell lines .
  • Crystallography : Resolve binding modes via X-ray co-crystallography of derivatives with H⁺/K⁺-ATPase to identify critical interactions (e.g., halogen bonding with Glu795) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.